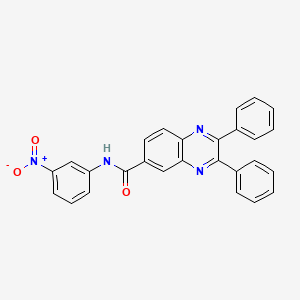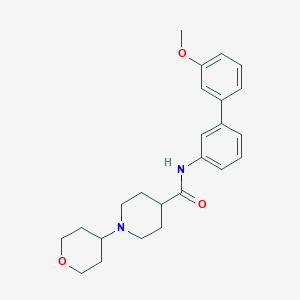![molecular formula C13H15N5O3 B4914047 3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B4914047.png)
3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazine ring, and an oxazolidinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the furan and triazine intermediates. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with appropriate reagents to form the furan intermediate. This intermediate is then reacted with 1,2,4-triazine derivatives under controlled conditions to form the triazine-furan compound. Finally, the oxazolidinone ring is introduced through a cyclization reaction involving an aminoethyl group and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an antibiotic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5-dihydrofuran: A simpler furan derivative with different reactivity.
5-Methyl-2-furfurylfuran: Another furan derivative with distinct chemical properties.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A furan derivative with different functional groups.
Uniqueness
3-[2-[[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one is unique due to its combination of a furan ring, a triazine ring, and an oxazolidinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-[[5-(5-methylfuran-2-yl)-1,2,4-triazin-3-yl]amino]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-2-3-11(21-9)10-8-15-17-12(16-10)14-4-5-18-6-7-20-13(18)19/h2-3,8H,4-7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJWFBJQPHYSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)NCCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4913986.png)

![5-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4913998.png)
![2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B4914000.png)
![(4Z)-2-(4-chlorophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4914002.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4914007.png)
![1-(4-METHYLBENZENESULFONYL)-4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B4914015.png)
![1-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4914017.png)


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4914055.png)

![N-[2-[1-[(3-methylquinoxalin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B4914073.png)
![1-(2,4-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethanone](/img/structure/B4914081.png)
